molecular formula C19H18N4O3 B2906995 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide CAS No. 2034534-41-1

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide

Cat. No.: B2906995
CAS No.: 2034534-41-1
M. Wt: 350.378
InChI Key: RGJWBFKBJDLCAY-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a quinoline core, a pyridazinone moiety, and a carboxamide group, which together contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Pyridazinone Moiety: The pyridazinone ring can be introduced through a condensation reaction between a hydrazine derivative and a diketone.

    Coupling Reaction: The final step involves coupling the quinoline derivative with the pyridazinone intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:

    Continuous Flow Chemistry: This method allows for better control over reaction conditions and can improve the efficiency and safety of the synthesis.

    Catalysis: Using catalysts to lower the activation energy of the reactions, thereby increasing the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyquinoline moiety, forming quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone ring, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted quinoline and pyridazinone derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalysts.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Fluorescent Probes: Due to its quinoline core, it can be used in the design of fluorescent probes for imaging applications.

Medicine

    Drug Development: Potential as a lead compound for the development of new therapeutic agents, particularly for targeting specific enzymes or receptors.

    Antimicrobial Activity: Preliminary studies may indicate activity against certain bacterial or fungal strains.

Industry

    Dye Manufacturing: The compound’s structure allows for its use in the synthesis of dyes and pigments.

    Polymer Additives: It can be used as an additive in polymers to enhance their properties.

Mechanism of Action

The mechanism by which N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide exerts its effects involves:

    Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: It could interfere with metabolic pathways, leading to the inhibition of cell growth or proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide: shares similarities with other quinoline derivatives and pyridazinone compounds, such as:

Uniqueness

    Structural Features: The combination of the quinoline and pyridazinone moieties in a single molecule is relatively unique, providing distinct chemical and biological properties.

    Biological Activity: The specific arrangement of functional groups may confer unique biological activities not seen in other similar compounds.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-17-11-14(13-3-1-2-4-16(13)21-17)19(26)20-9-10-23-18(25)8-7-15(22-23)12-5-6-12/h1-4,7-8,11-12H,5-6,9-10H2,(H,20,26)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJWBFKBJDLCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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